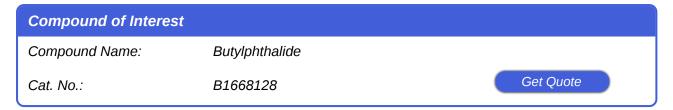


Application Notes and Protocols: Butylphthalide in Combination with ReperfusiTherapyrapy

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-3-n-**butylphthalide** (NBP), a synthetic compound derived from an extract of celery seeds, has demonstrated significant neuroprotective effects in the context of ischemic stroke.[1][2] Its therapeutic potential is particularly noteworthy when used as an adjunct to reperfusion therapies, such as intravenous thrombolysis with recombinant tissue plasminogen activator (rt-PA) or endovascular treatment (EVT).[3][4] NBP's multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic properties, addresses key pathological processes in ischemia-reperfusion injury.[5][6] Preclinical and clinical studies have shown that the combination of NBP with reperfusion therapy can lead to improved functional outcomes, reduced infarct volume, and modulation of key signaling pathways involved in neuronal survival.[7][8]

These application notes provide a comprehensive overview of the use of **Butylphthalide** in combination with reperfusion therapy, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation



Preclinical Efficacy of Butylphthalide in Combination with Reperfusion Therapy

Table 1: Summary of Preclinical Data

Animal Model	Combinatio n Therapy	Outcome Measure	Butylphthali de Group	Control Group	Reference
Rat (tMCAO)	NBP + Reperfusion	Infarct Volume (%)	Significantly reduced	Ischemia/Rep erfusion	[9]
Rat (tMCAO)	NBP + Reperfusion	Neurological Score (mNSS)	Significantly improved	Ischemia/Rep erfusion	[8][10]
Mouse (tMCAO)	NBP + Reperfusion	Cerebral Blood Flow	Significantly enhanced	Ischemia/Rep erfusion	[7][8]
Rat (CIRI)	NBP + Reperfusion	Neuronal Apoptosis	Significantly inhibited	Ischemia/Rep erfusion	[11][12]
Mouse (RCIR)	NBP + Reperfusion	Oxidative Stress (MDA)	Significantly decreased	Ischemia/Rep erfusion	[5]
Mouse (RCIR)	NBP + Reperfusion	Antioxidant Activity (SOD)	Significantly increased	Ischemia/Rep erfusion	[5]

tMCAO: transient Middle Cerebral Artery Occlusion; mNSS: modified Neurological Severity Score; CIRI: Cerebral Ischemia-Reperfusion Injury; RCIR: Repeated Cerebral Ischemia-Reperfusion; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Clinical Efficacy of Butylphthalide in Combination with Reperfusion Therapy (BAST Trial)

Table 2: Summary of BAST Trial Clinical Data



Patient Populatio n	Combinat ion Therapy	Outcome Measure (at 90 days)	Butylphth alide Group (n=607)	Placebo Group (n=609)	p-value	Referenc e
Acute Ischemic Stroke	NBP + rt- PA and/or EVT	Favorable Functional Outcome (mRS 0-2)	56.7%	44.0%	<0.001	[4]
Acute Ischemic Stroke	NBP + rt- PA and/or EVT	Serious Adverse Events	10.1%	12.0%	>0.05	[4]

rt-PA: recombinant tissue Plasminogen Activator; EVT: Endovascular Treatment; mRS: modified Rankin Scale.

Experimental Protocols

Animal Model of Focal Cerebral Ischemia-Reperfusion (tMCAO)

This protocol describes the induction of transient middle cerebral artery occlusion (tMCAO) in rodents, a widely used model to simulate human ischemic stroke.[13][14]

Materials:

- Male Sprague-Dawley rats or C57BL/6 mice (specific weight ranges should be maintained for consistency).[9][15]
- Anesthesia (e.g., isoflurane, chloral hydrate).
- Monofilament nylon suture with a rounded tip (size appropriate for the species).[14]
- Heating pad and rectal probe to maintain body temperature.
- · Laser Doppler flowmetry probe.



Procedure:

- Anesthesia: Anesthetize the animal using the chosen anesthetic agent. Maintain anesthesia throughout the surgical procedure.
- Surgical Preparation: Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Vessel Ligation: Ligate the distal ECA and the proximal CCA.
- Suture Insertion: Introduce the monofilament suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.[15] The insertion distance is critical and varies by animal weight and species (e.g., 18-20 mm for a 300g rat).[15]
- Confirmation of Occlusion: Confirm successful MCA occlusion by a significant drop (typically >70%) in cerebral blood flow using Laser Doppler flowmetry.[16]
- Occlusion Period: Maintain the suture in place for the desired duration of ischemia (e.g., 90 or 120 minutes).
- Reperfusion: After the ischemic period, gently withdraw the suture to allow for reperfusion of the MCA territory.
- Wound Closure: Close the incision and allow the animal to recover from anesthesia in a warm environment.

Butylphthalide Administration

Materials:

- DL-3-n-butylphthalide (NBP) solution or softgel capsules.[3][18]
- Vehicle (e.g., distilled non-genetically modified soybean oil, vegetable oil).[1][11]
- Gavage needles or appropriate administration equipment.



Procedure (Preclinical):

- Dosage Preparation: Prepare the NBP solution in the appropriate vehicle at the desired concentration (e.g., 15 mg/kg, 80 mg/kg).[1][11]
- Administration: Administer NBP via the chosen route, such as intragastric gavage or intranasal delivery.[1][11]
- Timing: The timing of administration is crucial. In many protocols, the first dose is given shortly after the onset of reperfusion (e.g., 20 minutes post-reperfusion).[11] Subsequent doses may be administered daily.[1]

Neurological Function Assessment

A battery of behavioral tests should be used to assess neurological deficits before and at various time points after stroke.[19][20]

a) Modified Neurological Severity Score (mNSS):

The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions.[21] A total score of 14-18 points (depending on the scale used for mice or rats) is typical, where a higher score indicates greater neurological deficit.[21]

b) Rotarod Test:

This test assesses motor coordination and balance.[19] Animals are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[20]

c) Cylinder Test:

This test evaluates forelimb use asymmetry.[19] The animal is placed in a transparent cylinder, and the number of times it uses its impaired, unimpaired, or both forelimbs for wall exploration is counted.[21]

Infarct Volume Measurement

Materials:



- 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline).[22]
- Brain matrix for slicing.
- Digital scanner or camera.
- Image analysis software (e.g., ImageJ).

Procedure:

- Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully extract the brain.
- Slicing: Chill the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm)
 using a brain matrix.[22]
- TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
- Imaging: Scan or photograph the stained sections.
- Quantification: Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
- Edema Correction: To correct for the confounding effect of brain swelling, calculate the corrected infarct volume using a standard formula.[22][23] One common method is:
 Corrected Infarct Area = Infarct Area × (Area of Contralateral Hemisphere / Area of Ipsilateral Hemisphere).[22] The total infarct volume is the sum of the corrected infarct areas multiplied by the slice thickness.

Biochemical Assays for Oxidative Stress

a) Malondialdehyde (MDA) Assay:

MDA is a marker of lipid peroxidation.[24] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for its measurement.[25][26]

Procedure Outline:



- Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.
- Reaction: Add thiobarbituric acid (TBA) to the homogenate and heat to induce the reaction between MDA and TBA, which forms a colored product.
- Measurement: Measure the absorbance of the product at 532 nm.[26]
- Quantification: Calculate the MDA concentration based on a standard curve.
- b) Superoxide Dismutase (SOD) Activity Assay:

SOD is a key antioxidant enzyme. Its activity can be measured using commercially available kits.

Procedure Outline:

- Tissue Lysate Preparation: Prepare brain tissue lysates according to the kit's instructions.
- Assay Reaction: The assay typically involves a reaction that generates superoxide radicals, which are then detected by a colorimetric reagent. SOD in the sample will inhibit this reaction.
- Measurement: Measure the absorbance at the specified wavelength.
- Calculation: Calculate the SOD activity based on the degree of inhibition.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect the expression levels of key proteins in apoptotic signaling pathways, such as Bcl-2, Bax, and cleaved caspase-3.[27][28]

Procedure:

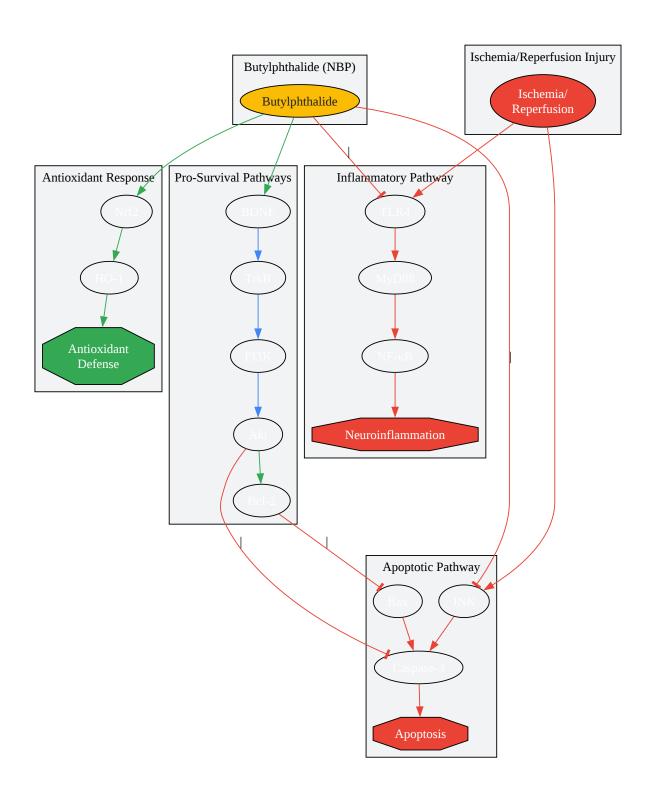
- Protein Extraction: Extract total protein from brain tissue samples using a lysis buffer containing protease inhibitors.[29][30]
- Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).



- SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST)
 to prevent non-specific antibody binding.[29]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[29]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29][31]
- Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[27]

Mandatory Visualization Signaling Pathways

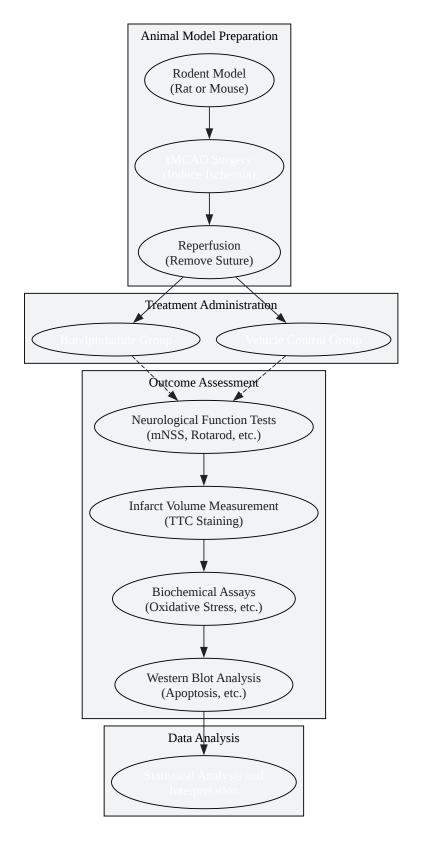




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Experimental Workflow



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